Bienvenue dans la boutique en ligne BenchChem!

3-((1-(Propylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Lipophilicity Drug design Physicochemical property

3-((1-(Propylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 2034283-05-9) is a heterocyclic small molecule belonging to the N-sulfonylpyrrolidine chemotype. Its structure consists of a pyrazine-2-carbonitrile core connected via an ether linkage to the 3-position of a pyrrolidine ring bearing an N-propylsulfonyl substituent.

Molecular Formula C12H16N4O3S
Molecular Weight 296.35
CAS No. 2034283-05-9
Cat. No. B2398433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((1-(Propylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
CAS2034283-05-9
Molecular FormulaC12H16N4O3S
Molecular Weight296.35
Structural Identifiers
SMILESCCCS(=O)(=O)N1CCC(C1)OC2=NC=CN=C2C#N
InChIInChI=1S/C12H16N4O3S/c1-2-7-20(17,18)16-6-3-10(9-16)19-12-11(8-13)14-4-5-15-12/h4-5,10H,2-3,6-7,9H2,1H3
InChIKeyCQXRCUDLXKHSNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((1-(Propylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile CAS 2034283-05-9: Core Structural & Physicochemical Baseline


3-((1-(Propylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 2034283-05-9) is a heterocyclic small molecule belonging to the N-sulfonylpyrrolidine chemotype. Its structure consists of a pyrazine-2-carbonitrile core connected via an ether linkage to the 3-position of a pyrrolidine ring bearing an N-propylsulfonyl substituent [1]. The compound has a molecular weight of 296.35 g·mol⁻¹ and the molecular formula C₁₂H₁₆N₄O₃S . Sulfonylpyrrolidine derivatives have been patented by Sanofi for the prevention and treatment of dyslipidemia and atherosclerotic disorders via HDL modulation [2], establishing the broader therapeutic relevance of this scaffold.

Why Generic Substitution of 3-((1-(Propylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile Is Not Advisable Without Comparative Validation


Within the sulfonylpyrrolidine-pyrazine-carbonitrile series, variations in the N-alkylsulfonyl chain length (methyl → ethyl → propyl) substantially alter lipophilicity, steric bulk, and target-binding surface complementarity [1]. The pyrazine-2-carbonitrile moiety contributes a distinct electron-withdrawing character and hydrogen-bond-acceptor geometry that differs fundamentally from pyridine, pyridazine, or pyrimidine isosteres [2]. Furthermore, sulfonylpyrrolidines have demonstrated target-class selectivity—e.g., preferential inhibition of matrix metalloproteinase‑2 (MMP‑2) over aminopeptidase N (AP‑N)—that is highly sensitive to sulfonamide substitution pattern [3]. Consequently, replacing this compound with a close analog without confirmatory head-to-head data risks loss of potency, altered selectivity, or unanticipated pharmacokinetic behavior.

Quantitative Differentiation Evidence for 3-((1-(Propylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile vs. Closest Analogs


N-Alkyl Chain Length Effect on Lipophilicity: Propyl vs. Ethyl vs. Methyl Sulfonyl Analogs

The N-propylsulfonyl substituent confers higher calculated lipophilicity compared to the ethylsulfonyl and methylsulfonyl analogs, which is expected to influence membrane permeability and metabolic stability. The base 1-(propylsulfonyl)pyrrolidine fragment has a reported LogP of 1.84 . By contrast, the smaller 1-(ethylsulfonyl)pyrrolidine fragment is predicted to have a lower LogP (approximately 1.3–1.4 based on Hansch π calculations for the –CH₂– difference, Δπ ≈ 0.5) [1]. This ~0.4–0.5 log unit increase in lipophilicity for the propyl analog may enhance blood–brain barrier penetration and CYP450-mediated metabolism relative to the ethyl and methyl congeners, although direct experimental LogD₇.₄ values for the intact compound have not been publicly reported.

Lipophilicity Drug design Physicochemical property

Sulfonylpyrrolidine Scaffold as MMP-2 Inhibitor Chemotype: Class-Level Activity Precedent

A series of novel sulfonyl pyrrolidine derivatives was designed, synthesized, and assayed for inhibitory activities against matrix metalloproteinase‑2 (MMP‑2) and aminopeptidase N (AP‑N). The compounds exhibited highly selective inhibition of MMP‑2 over AP‑N, with select derivatives (e.g., 4c, 4j, 5a, 5b) showing potent MMP‑2 inhibition [1]. While 3-((1-(propylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile was not directly evaluated in these studies, it shares the core N-sulfonylpyrrolidine pharmacophore required for MMP‑2 binding, suggesting potential utility in oncology or inflammatory disease research [2].

Matrix metalloproteinase Cancer Inflammation

Sanofi HDL-Modulating Patent Coverage Confers Structural Novelty Over Prior-Art Sulfonylpyrrolidines

The Sanofi patent EP1836180B1 explicitly claims substituted sulfonylpyrrolidines of formula (I) for the prevention and treatment of dyslipidemia, low HDL levels, and atherosclerotic disorders [1]. The target compound 3-((1-(propylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile falls within the claimed Markush structure where R₁ is propyl, R₂ is 3-cyanopyrazin-2-yloxy, and the pyrrolidine ring is substituted at the 3-position, distinguishing it from earlier 1-sulfonylpyrrolidine derivatives described as metabotropic glutamate receptor modulators (US20020019424) [2]. This patent-backed structural differentiation provides a defined therapeutic indication space not covered by older sulfonylpyrrolidine patents.

Dyslipidemia HDL cholesterol Atherosclerosis

Pyrazine-2-carbonitrile Core Electronic Differentiation from Pyridine and Pyridazine Isosteres

The pyrazine-2-carbonitrile moiety represents a distinct electronic environment compared to the more common pyridine, pyrimidine, or pyridazine bioisosteres. The nitrile group at the 2-position exerts a strong electron-withdrawing effect (σₘ = 0.56) while the second ring nitrogen at position 1 contributes to a reduced electron density across the π-system compared to a single-nitrogen heterocycle [1]. This combination is absent in the piperidine analog 3-((1-(propylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS not publicly disclosed; molecular formula C₁₃H₁₈N₄O₃S, MW 310.37) which, while sharing the sulfonamide and carbonitrile features, incorporates a six-membered piperidine ring that alters the conformational preference and pKₐ of the sulfonamide nitrogen.

Heterocyclic chemistry Electron-withdrawing group Medicinal chemistry

Highest-Yield Research Application Scenarios for 3-((1-(Propylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile Procurement


MMP‑2 Inhibitor Lead Optimization and SAR Expansion

The established class-level MMP‑2 inhibitory activity of sulfonylpyrrolidine derivatives [1] makes this compound a logical procurement choice for laboratories synthesizing focused libraries around the pyrazine-2-carbonitrile extension. Its propylsulfonyl group provides a lipophilicity increment (ΔLogP ~0.5 vs. ethyl analog) suitable for probing hydrophobic pocket interactions within the MMP‑2 S1′ subsite.

HDL-Cholesterol Modulation Research Aligned with Sanofi Patent Landscape

Research groups pursuing sulfonylpyrrolidine-based approaches for raising HDL levels can use this compound as a reference standard within the Sanofi EP1836180B1 patent space [2]. The compound's structural features align with the patented Markush claims, enabling comparative studies against earlier mGluR-targeted sulfonylpyrrolidines that lack the pyrazine-2-carbonitrile moiety.

Computational Chemistry and Docking Studies Requiring Propyl-Substituted Sulfonamide Probes

The compound's distinct electronic profile (pyrazine-2-carbonitrile, σₘ(CN) = 0.56) and the conformational constraints imposed by the five-membered pyrrolidine ring [3] make it valuable for docking and molecular dynamics simulations aimed at understanding how N-alkyl chain length and heterocyclic core choice influence binding to sulfonamide-recognizing targets such as carbonic anhydrases or serine proteases.

Quote Request

Request a Quote for 3-((1-(Propylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.